

# Navigating the Physicochemical Landscape of XEN1101 (Formerly C562-1101): A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | C562-1101 |           |
| Cat. No.:            | B1668184  | Get Quote |

Disclaimer: The compound initially referenced as "C562-1101" is believed to be a typographical error for XEN1101, an investigational antiepileptic drug. All subsequent information pertains to XEN1101, also known by its chemical names Encukalner and Azetukalner. As XEN1101 is currently in clinical development, comprehensive public data on its solubility and stability is limited. This guide summarizes available information and outlines standard methodologies for such assessments in the pharmaceutical industry.

### **Core Compound Information**

XEN1101 is a potent and selective positive allosteric modulator of Kv7.2/Kv7.3 (KCNQ2/KCNQ3) voltage-gated potassium channels, which are crucial for regulating neuronal excitability.[1] Its mechanism of action involves enhancing the M-current in neurons, which helps to stabilize the resting membrane potential and reduce the likelihood of seizure-inducing neuronal firing.[1] The compound is under development by Xenon Pharmaceuticals for the treatment of focal epilepsy and major depressive disorder.[2]



| Property          | Value                                                                                                  | Source |
|-------------------|--------------------------------------------------------------------------------------------------------|--------|
| Chemical Name     | N-[4-(6-fluoro-3,4-<br>dihydroisoquinolin-2(1H)-<br>yl)-2,6-dimethylphenyl]-3,3-<br>dimethylbutanamide | [3]    |
| Synonyms          | XEN1101, Encukalner,<br>Azetukalner                                                                    | [3]    |
| CAS Number        | 1009344-33-5                                                                                           | [4]    |
| Molecular Formula | C23H29FN2O                                                                                             | [4]    |
| Molecular Weight  | 368.49 g/mol                                                                                           | [4]    |
| Appearance        | Solid, off-white to gray powder                                                                        | [4]    |

### **Solubility Profile**

Detailed quantitative solubility data for XEN1101 in a wide range of solvents and pH conditions are not yet publicly available. However, some information has been reported in the context of preclinical and formulation studies.

| Solvent/System             | Solubility               | Notes                                                              | Source |
|----------------------------|--------------------------|--------------------------------------------------------------------|--------|
| DMSO                       | 50 mg/mL (135.69<br>mM)  | Requires sonication;<br>hygroscopic DMSO<br>can impact solubility. | [4]    |
| 10% DMSO + 90%<br>Corn Oil | ≥ 2.5 mg/mL (6.78<br>mM) | Saturation was not determined.                                     | [5]    |

### **Stability Data**

Comprehensive stability data, including degradation kinetics and pathways, are not in the public domain. The available information relates to storage and shipping conditions.



| Condition                   | Stability                                        | Source |
|-----------------------------|--------------------------------------------------|--------|
| Shipping                    | Stable for several weeks at ambient temperature. | [1]    |
| Short-term Storage (Powder) | Dry, dark, at 0 - 4°C (days to weeks).           | [1]    |
| Long-term Storage (Powder)  | -20°C (months to years).                         | [1]    |
| Stock Solution in Solvent   | -80°C for 6 months; -20°C for 1 month.           | [4]    |

### **Experimental Protocols**

Specific experimental protocols for determining the solubility and stability of XEN1101 have not been published. However, standard pharmaceutical industry practices follow guidelines from regulatory bodies like the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).

### **Solubility Determination**

A common method for determining the thermodynamic solubility of a compound involves the shake-flask method.

- Preparation: An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, buffers of different pH, organic solvents) in a sealed container.
- Equilibration: The mixture is agitated at a constant temperature for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached.
- Separation: The undissolved solid is separated from the solution by centrifugation and/or filtration.
- Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.



### **Stability Testing**

Forced degradation studies are typically performed to understand the degradation pathways and to develop stability-indicating analytical methods. These studies expose the drug substance to stress conditions more severe than accelerated stability testing.

- Stress Conditions: The compound is subjected to various stress conditions, including:
  - Hydrolysis: Treatment with acidic, basic, and neutral aqueous solutions at elevated temperatures.
  - Oxidation: Treatment with an oxidizing agent, such as hydrogen peroxide, at room temperature or elevated temperatures.
  - Photolysis: Exposure to light sources specified by ICH guidelines (e.g., a combination of visible and UV light).
  - Thermal Stress: Exposure to high temperatures in a solid state.
- Sample Analysis: At specified time points, samples are withdrawn and analyzed by a stability-indicating HPLC method to separate the parent compound from its degradation products. Mass spectrometry is often coupled with HPLC to identify the structure of the degradants.

# Visualizations Signaling Pathway of XEN1101

XEN1101 acts as a positive allosteric modulator of the Kv7.2/Kv7.3 potassium channel. The following diagram illustrates its mechanism of action in a neuron.





Click to download full resolution via product page

Caption: Mechanism of action of XEN1101 as a Kv7.2/Kv7.3 potassium channel opener.



## General Experimental Workflow for Solubility and Stability Testing

The following diagram outlines a typical workflow for assessing the solubility and stability of a new chemical entity (NCE) in drug development.



Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. medkoo.com [medkoo.com]
- 2. long-term safety and efficacy of azetukalner, a novel, potent kv7 potassium channel opener in adults with focal epilepsy: update from the ongoing 7-year open-label extension of x-tole [aesnet.org]
- 3. Azetukalner | C23H29FN2O | CID 24743936 PubChem [pubchem.ncbi.nlm.nih.gov]



- 4. medchemexpress.com [medchemexpress.com]
- 5. Encukalner | Others 11 | 1009344-33-5 | Invivochem [invivochem.com]
- To cite this document: BenchChem. [Navigating the Physicochemical Landscape of XEN1101 (Formerly C562-1101): A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1668184#c562-1101-solubility-and-stability-data]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com